4-Chloro-2,6-dimethylphenol
Overview
Description
4-Chloro-2,6-dimethylphenol is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . It is also known by other names such as 4-Chloro-2,6-xylenol and Phenol, 4-chloro-2,6-dimethyl- . This compound is commonly found in solid form and appears as white to pale pink fine crystalline needles . It is used in various applications due to its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-dimethylphenol can be synthesized through several methods. One common synthetic route involves the reaction of isopropylmagnesium bromide with ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are proprietary to manufacturers, but they generally involve similar reaction pathways as the laboratory synthesis, scaled up to industrial levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, although specific conditions and reagents are required.
Substitution: As a phenol derivative, it can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
4-Chloro-2,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is used in antiseptic formulations for skin disinfection and wound cleaning.
Industry: It is employed in the production of disinfectants and preservatives for various products.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethylphenol involves its phenolic nature, which allows it to disrupt bacterial cell membranes. The hydroxyl groups of the compound bind to proteins on the bacterial cell membrane, causing the membrane to become permeable and leading to the leakage of cellular contents . This antimicrobial action is particularly effective against Gram-positive bacteria.
Comparison with Similar Compounds
4-Chloro-2,6-dimethylphenol is similar to other phenolic compounds such as:
Phenol: The simplest phenol, used as a disinfectant and antiseptic.
2,6-Dimethylphenol: Lacks the chlorine substituent but has similar chemical properties.
4-Chloro-3-methylphenol: Another chlorinated phenol with similar antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its antimicrobial efficacy compared to non-chlorinated or differently substituted phenols .
Properties
IUPAC Name |
4-chloro-2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKSJIPZHRLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149982 | |
Record name | 4-Chloro-2,6-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-63-3 | |
Record name | 4-Chloro-2,6-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,6-xylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2,6-dimethylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2,6-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-chloro-2,6-dimethylphenol used in analyzing chlorine-based disinfectants?
A: this compound is a valuable reagent in quantifying chlorine dioxide and hypochlorous acid/hypochlorite in solutions. [] The method leverages the distinct reactivity of these disinfectants. Hypochlorous acid/hypochlorite readily reacts with 2,6-dimethylphenol to produce this compound, the concentration of which directly correlates to the initial hypochlorous acid/hypochlorite concentration. Simultaneously, chlorine dioxide can be quantified by its reaction with iodide ions, generating iodine that subsequently reacts with 2,6-dimethylphenol to form 4-iodo-2,6-dimethylphenol. This dual-derivatization approach, coupled with high-performance liquid chromatography, allows for the simultaneous and sensitive quantification of these important disinfectants. []
Q2: What is the mechanism behind the antimicrobial activity of this compound analogs against Bacillus anthracis?
A: Research suggests that oligochlorophenols, specifically analogs based on this compound, demonstrate potent antimicrobial activity against Bacillus anthracis. [] While the precise mechanism remains under investigation, studies indicate that these compounds may target FtsZ, a bacterial cytoskeletal protein crucial for cell division. Disruption of FtsZ function can lead to bacterial cell death. Interestingly, B. anthracis develops resistance to these oligochlorophens at a rate significantly lower than that observed with commercial antibiotics, highlighting their potential as promising candidates for combating this pathogen. []
Q3: Can this compound be used as a starting material in organic synthesis?
A: Yes, this compound serves as a versatile building block in organic synthesis. For instance, it can undergo chlorination reactions under various conditions to yield substituted 4,6-dichloro-2,6-dimethylcyclohexa-2,4-dienones. [] These dienones are valuable intermediates for synthesizing more complex molecules. The specific products formed depend on the reaction conditions, including the solvent and the presence of other reagents like sodium acetate. []
Q4: How does this compound contribute to environmental monitoring?
A: this compound plays a key role in a method developed for monitoring airborne free chlorine. [] A solid sorbent coated with 2,6-dimethylphenol, sodium bromide, and sulfuric acid facilitates the capture of chlorine. While chlorine can react directly with 2,6-dimethylphenol, competing reactions limit the reliability of this approach. Instead, the sorbent leverages the oxidation of bromide by chlorine to generate bromine. This bromine then reacts with 2,6-dimethylphenol via electrophilic aromatic substitution to produce 4-bromo-2,6-dimethylphenol, which serves as a stable and quantifiable marker for the trapped chlorine. []
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